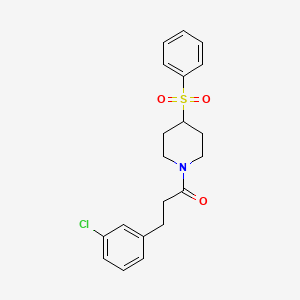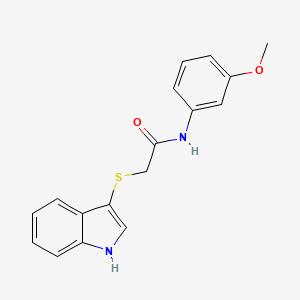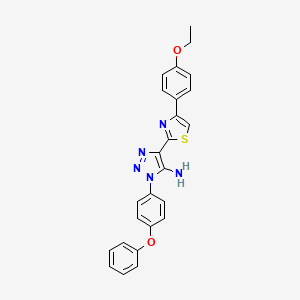
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamide, also known as benzoxazinorhodanine, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamidehodanine is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various enzymes and proteins in the body.
Biochemical and Physiological Effects:
Benzoxazinorhodanine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and inhibit the activity of certain enzymes involved in viral replication. In agricultural applications, it has been shown to inhibit the growth of weeds and pests. However, further studies are needed to fully understand its effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzoxazinorhodanine has several advantages for lab experiments, including its ease of synthesis, low cost, and potential for use in various fields. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamidehodanine. These include:
1. Further studies to elucidate its mechanism of action and potential therapeutic applications in cancer, viral infections, and other diseases.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of its potential use as a natural herbicide and insecticide in agriculture.
4. Development of new materials based on N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamidehodanine for use in optoelectronic devices and other applications.
Conclusion:
Benzoxazinorhodanine is a promising compound with potential applications in various fields. Its ease of synthesis, low cost, and potential for use in various applications make it an attractive target for further research and development. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamidehodanine involves the reaction of 2-amino-5-methylthiophene-3-carboxamide with 2-cyano-3-(2-methylthio-5-nitrophenyl)acrylic acid in the presence of a base. The resulting product is then subjected to a cyclization reaction to form the final compound.
Aplicaciones Científicas De Investigación
Benzoxazinorhodanine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In agriculture, it has been studied for its potential use as a natural herbicide and insecticide. In material science, it has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes.
Propiedades
IUPAC Name |
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-14(20)19-12-8-10(5-6-13(12)22-9)18-15(21)11-4-3-7-17-16(11)23-2/h3-9H,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNDXVLERLLXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987132.png)
![2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B2987134.png)
![1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione](/img/structure/B2987136.png)
![[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2987141.png)
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2987143.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2987144.png)


![3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2987150.png)


![2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987153.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987155.png)